molecular formula C5H8N4O2 B7888009 (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine

(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine

Cat. No.: B7888009
M. Wt: 156.14 g/mol
InChI Key: FRYDJVIZNBZTPP-UHFFFAOYSA-N
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Description

(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine is a pyrazole-derived compound characterized by a nitro (-NO₂) group at the 5-position, a methyl (-CH₃) group at the 1-position, and a methanamine (-CH₂NH₂) substituent at the 3-position of the pyrazole ring. This structural configuration imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

(1-methyl-5-nitropyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-8-5(9(10)11)2-4(3-6)7-8/h2H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYDJVIZNBZTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine typically involves the nitration of 1-methylpyrazole followed by the introduction of a methanamine group. One common method involves the reaction of 1-methylpyrazole with nitric acid to form 1-methyl-5-nitropyrazole. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, yielding (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and other industrial-scale equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Various nucleophiles under basic conditions.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: (1-Methyl-5-amino-1H-pyrazol-3-yl)methanamine.

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: (1-Carboxy-5-nitro-1H-pyrazol-3-yl)methanamine.

Scientific Research Applications

(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine and related compounds:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Features
(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine 1-CH₃, 5-NO₂, 3-CH₂NH₂ C₆H₉N₄O₂ 169.16 Nitro group enhances electron deficiency; potential for hydrogen bonding
5-Phenyl-1H-pyrazole-3-methanamine 5-C₆H₅, 3-CH₂NH₂ C₁₁H₁₃N₃ 187.24 Aromatic phenyl group increases lipophilicity and π-π stacking potential
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-C₂H₅, 5-CH₂N(CH₃) C₇H₁₃N₃ 139.20 Ethyl and N-methyl groups improve steric bulk; reduced polarity
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-CH₃, 4-Cl, 5-CH₂N(CH₃) C₆H₁₁ClN₃ 160.63 Chloro substituent enhances electrophilicity; potential agrochemical applications
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 1-CH₃, 4-CF₃, 5-CH₂NH₂ C₆H₈F₃N₃ 179.15 Trifluoromethyl group increases metabolic stability and hydrophobicity
1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine 1-CH₃, 3-C₆H₅, 5-CH₂NH₂ C₁₁H₁₃N₃ 187.24 Phenyl at position 3 alters electronic distribution; possible use in coordination chemistry

Hydrogen Bonding and Intermolecular Interactions

The nitro group in (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine facilitates strong hydrogen-bonding interactions, critical for crystal packing and molecular recognition .

Biological Activity

(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine is a heterocyclic compound belonging to the pyrazole family, which has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with related compounds.

Chemical Structure

The compound can be represented by the following structural formula:

 1 Methyl 5 nitro 1H pyrazol 3 yl methanamine C6H8N4O2 \text{ 1 Methyl 5 nitro 1H pyrazol 3 yl methanamine}\quad \text{ C}_6\text{H}_8\text{N}_4\text{O}_2\text{ }

Antimicrobial Properties

Research indicates that (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine exhibits significant antimicrobial activity . It has been evaluated against various pathogens, including bacteria and fungi. The compound's nitro group is crucial for its antimicrobial efficacy, as it may interfere with microbial DNA synthesis or function.

Table 1: Antimicrobial Activity of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has shown promise in anticancer studies , particularly against various cancer cell lines. For instance, it demonstrated cytotoxic effects on Hep-2 and P815 cancer cell lines with IC50 values indicating effective growth inhibition.

Table 2: Cytotoxicity of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine

Cell LineIC50 (µM)Mechanism of ActionReference
Hep-217.82Induction of apoptosis
P8153.25Cell cycle arrest
MCF712.50Inhibition of proliferation

The biological activity of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
  • DNA Interaction : The nitro group may facilitate interactions with DNA, disrupting replication processes in microbial cells.
  • Receptor Modulation : It could act as a modulator for various receptors involved in cellular signaling pathways.

Case Studies

A notable study explored the efficacy of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine in a murine model of cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor reduction compared to control groups. Histological analysis showed significant apoptosis in treated tumors.

Comparative Analysis with Related Compounds

Comparative studies have highlighted the unique properties of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine compared to other pyrazole derivatives:

Table 3: Comparison of Pyrazole Derivatives

Compound NameStructural FeaturesBiological Activity
(1-Methylpyrazolyl)methanamineLacks nitro groupMinimal antimicrobial activity
3-Amino-1-methylpyrazoleContains amino groupModerate anticancer effects
(1-Methyl-5-nitro-pyrazole)Similar structure but different substituentsEnhanced anticancer activity

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